1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
Overview
Description
The compound "1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine" is a complex molecule that appears to be related to the phthalazine class of compounds. Phthalazines are heterocyclic compounds that have been studied for various biological activities, including the inhibition of phosphodiesterase 5 (PDE5) and selective binding to certain subtypes of the γ-aminobutyric acid-A (GABA-A) receptor .
Synthesis Analysis
The synthesis of phthalazine derivatives typically involves the introduction of various substituents to the phthalazine core to modulate the compound's biological activity. In the context of PDE5 inhibition, substituents such as cyano, nitro, and trifluoromethyl groups have been found to enhance potency . The synthesis process may involve multiple steps, including the formation of the phthalazine ring, followed by the introduction of substituents at specific positions to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of phthalazine derivatives is crucial in determining their interaction with biological targets. The presence of substituents at particular positions on the phthalazine ring can significantly affect the compound's binding affinity and selectivity. For instance, a (3-chloro-4-methoxybenzyl)amino group at the 4-position and certain substituents at the 6-position have been shown to increase PDE5 inhibitory activity . Similarly, modifications to the phthalazine structure have led to compounds with selective binding to GABA-A receptor subtypes .
Chemical Reactions Analysis
Phthalazine derivatives can undergo various chemical reactions depending on their substituents. These reactions can include nucleophilic substitutions, where a substituent is replaced by another group, or redox reactions, which can alter the electronic properties of the molecule. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activity or pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazine derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and drug-likeness. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes .
Scientific Research Applications
Potential Inhibitors for Cancer Treatment
Research has explored quinolone compounds, including derivatives similar to the specified chemical, as potential inhibitors for cancer treatment, specifically targeting aldo keto reductases (AKR1B1 & AKR1B10) in colon cancer. In-silico studies show that these compounds are chemically reactive and selective towards these targets, suggesting their potential in designing cancer treatments (Ejaz et al., 2022).
Anticonvulsant and Analgesic Agents
Compounds with structures similar to the one have been found to possess significant anticonvulsant activity against various types of seizures and also display analgesic activity. This suggests a potential role in the treatment of neurological disorders (Lata et al., 1982).
Inhibition of Vascular Endothelial Growth Factor Receptor
A class of arylphthalazines, which the chemical is part of, has been identified as inhibitors of vascular endothelial growth factor receptor II (VEGFR-2). This suggests potential therapeutic applications in targeting diseases related to abnormal angiogenesis, such as certain cancers (Duncton et al., 2006).
Potent 5HT1B Antagonists
Research has identified compounds including quinolones as potent 5HT1B antagonists, indicating their potential use in neuropsychiatric treatments. This area of study is important for developing new therapeutic agents for mental health conditions (Horchler et al., 2007).
Antimicrobial Screening
Certain derivatives of quinoline have been synthesized and screened for antibacterial and antifungal activities, showing effectiveness against different microorganisms. This highlights their potential use in developing new antimicrobial drugs (Rana et al., 2008).
properties
IUPAC Name |
4-[(R)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30+,31-,32+,43-,44-,45-,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-PPIALRKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679582 | |
Record name | (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine | |
CAS RN |
140924-50-1 | |
Record name | (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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